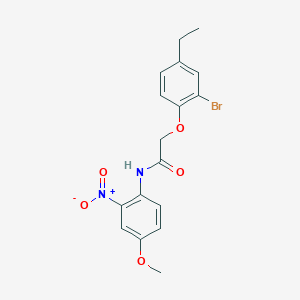
2-(2-bromo-4-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
Übersicht
Beschreibung
2-(2-bromo-4-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BENA, and it has been studied for its potential application in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of BENA is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of various cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. BENA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BENA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BENA can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the expression of inflammatory cytokines. In vivo studies have shown that BENA can inhibit the growth of tumors and reduce inflammation in animal models. BENA has also been shown to be relatively non-toxic to normal cells, indicating its potential as a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BENA in lab experiments is its high purity and yield, which allows for accurate and reproducible results. BENA is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of using BENA in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on BENA. One area of interest is the development of BENA-based drugs for the treatment of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of BENA and to optimize its pharmacological properties. Another area of interest is the development of BENA-based herbicides for use in agriculture. Additional studies are needed to determine the efficacy and safety of BENA as a herbicide and to optimize its application methods. Finally, there is potential for the use of BENA as a pollutant remediation agent in environmental science. Further studies are needed to determine the effectiveness of BENA in removing pollutants from contaminated soil and water and to optimize its application methods.
Wissenschaftliche Forschungsanwendungen
BENA has been studied for its potential application in various fields of scientific research. In medicine, BENA has been shown to exhibit anti-inflammatory and anti-cancer properties. It has been proposed as a potential drug candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. In agriculture, BENA has been studied for its potential use as a herbicide. It has been shown to be effective in controlling the growth of various weed species, including barnyardgrass and watergrass. In environmental science, BENA has been studied for its potential use as a pollutant remediation agent. It has been shown to be effective in removing pollutants such as heavy metals and organic compounds from contaminated soil and water.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5/c1-3-11-4-7-16(13(18)8-11)25-10-17(21)19-14-6-5-12(24-2)9-15(14)20(22)23/h4-9H,3,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRPDKUWBJTFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-[(5-bromo-2-thienyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4072881.png)
![N-benzyl-1-{4-[2-(mesitylamino)-2-oxoethoxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4072887.png)

![N-{1-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B4072892.png)
![1-[4-(benzyloxy)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B4072898.png)
![2-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4072902.png)
![2-methoxy-6-{[methyl(1-pyridin-3-ylpropyl)amino]methyl}phenol](/img/structure/B4072906.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperazine hydrochloride](/img/structure/B4072915.png)
![2-chloro-3-[4-(4-nitrophenyl)-1-piperazinyl]naphthoquinone](/img/structure/B4072926.png)
![8-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4072927.png)
![N-{2-[(isobutylamino)carbonyl]phenyl}-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B4072935.png)
![2-{[N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4072954.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4072984.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4072989.png)